Orthogonal Cleavage Conditions: Dde vs. Boc vs. Mtt vs. ivDde
Fmoc‑Lys(Dde)‑OH provides a unique deprotection profile that is orthogonal to both the Fmoc group and the acid‑labile tBu side‑chain protections. The Dde group is cleaved with 2 % hydrazine in DMF, whereas the Fmoc group is removed with 20 % piperidine [REFS‑1]. In contrast, Fmoc‑Lys(Boc)‑OH requires TFA for ε‑amine deprotection [REFS‑2], and Fmoc‑Lys(Mtt)‑OH is cleaved with 1 % TFA [REFS‑3], both of which are incompatible with on‑resin modifications when using acid‑sensitive linkers. The ivDde analog is also hydrazine‑labile but may require up to 10 % hydrazine for complete removal in difficult sequences [REFS‑4].
| Evidence Dimension | ε‑Amino deprotection conditions |
|---|---|
| Target Compound Data | 2 % hydrazine in DMF |
| Comparator Or Baseline | Fmoc‑Lys(Boc)‑OH: TFA (≥50 % in cleavage cocktail); Fmoc‑Lys(Mtt)‑OH: 1 % TFA in DCM; Fmoc‑Lys(ivDde)‑OH: 2 % hydrazine in DMF (up to 10 % required for recalcitrant sequences) |
| Quantified Difference | Dde provides orthogonal, mild hydrazine cleavage versus acid‑dependent Boc/Mtt and more robust ivDde |
| Conditions | Fmoc SPPS; deprotection carried out on solid phase |
Why This Matters
The ability to deprotect the lysine side chain under mild, orthogonal conditions enables on‑resin modifications and the synthesis of branched, cyclic, and side‑chain‑modified peptides that are unattainable with Boc‑ or Mtt‑protected lysines.
- [1] B. W. Bycroft, W. C. Chan, S. R. Chhabra, N. D. Hone, "A novel lysine-protecting procedure for continuous flow solid phase synthesis of branched peptides", J. Chem. Soc., Chem. Commun., 1993, 778‑779. View Source
- [2] CEM Corporation, "Fmoc-Lys(Mmt)-OH", Product Information, accessed 2026. View Source
- [3] Merck KGaA, "Selecting Orthogonal Building Blocks", Technical Article, 2022. View Source
